DL-Amphetamine-13C6 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
177.62 g/mol |
IUPAC Name |
1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i2+1,3+1,4+1,5+1,6+1,9+1; |
InChI Key |
SEVKYLYIYIKRSW-RDIRWOPYSA-N |
Isomeric SMILES |
CC(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)N.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Leuckart Reaction:this Classic Method Involves the Reaction of a Ketone, in This Case 13c6 P2p, with Formamide or a Mixture of Formamide and Formic Acid, or Ammonium Formate.unodc.orggoogle.comwikipedia.orgthis Reaction Produces the N Formyl Intermediate, N Formyl 13c6 Amphetamine, Which is then Hydrolyzed, Typically with Hydrochloric Acid, to Yield the Free Base of 13c6 Amphetamine.unodc.orgwikipedia.orgthe Free Base is then Converted to the Hydrochloride Salt.
Purification and Characterization of Isotopic Purity
The final stages of the synthesis involve the purification of the compound and the rigorous characterization of its chemical and isotopic purity.
The crude DL-Amphetamine-13C6 free base is typically purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts. uwaterloo.ca Following distillation, the purified free base is converted to its hydrochloride salt. This is often achieved by dissolving the base in a suitable organic solvent and treating it with a solution of hydrochloric acid. The resulting this compound salt precipitates out of the solution and can be collected by filtration and further purified by recrystallization to achieve high chemical purity. nih.govresearchgate.netyoutube.com
The characterization of this compound is a critical step to confirm its identity, chemical purity, and, most importantly, its isotopic enrichment. A combination of analytical techniques is employed:
Mass Spectrometry (MS): This is the primary technique for determining isotopic purity. almacgroup.com High-resolution mass spectrometry (HRMS) can distinguish between the labeled compound and any residual unlabeled amphetamine. almacgroup.com The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C6-labeled compound, which is 6 mass units higher than the unlabeled compound. The relative intensities of these peaks allow for the calculation of the isotopic enrichment. almacgroup.com Gas chromatography-mass spectrometry (GC-MS) is also frequently used, often after derivatization of the amine group, to separate the analyte from any impurities before mass analysis. nih.govnih.govjfda-online.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound. nih.govnih.govresearchgate.netthermofisher.comresearchgate.net In the ¹H NMR spectrum, the signals for the protons on the phenyl ring will be affected by the adjacent ¹³C atoms, leading to characteristic splitting patterns. thermofisher.com The ¹³C NMR spectrum will show intense signals for the six labeled carbon atoms in the phenyl ring. nih.govresearchgate.net
The combination of these techniques provides a comprehensive analysis of the synthesized this compound, ensuring it meets the high standards required for its use as an internal standard.
Interactive Data Table: Analytical Characterization Data for Amphetamine and its Isotopes
| Parameter | Unlabeled Amphetamine | DL-Amphetamine-13C6 |
| Molecular Formula | C₉H₁₃N | C₃¹³C₆H₁₃N |
| Molecular Weight | 135.21 g/mol | 141.21 g/mol |
| Mass Spectrum (m/z) | [M+H]⁺ at 136 | [M+H]⁺ at 142 the-ltg.org |
| ¹H NMR (ppm, predicted) | Phenyl: ~7.2-7.4, CH₂: ~2.7, CH: ~3.1, CH₃: ~1.2 hmdb.ca | Phenyl: Similar shifts with ¹³C coupling, Alkyl chain: Similar shifts thermofisher.com |
| ¹³C NMR (ppm) | Phenyl: ~126-139, Alkyl: ~22, 43, 51 | Phenyl: Enriched signals in the aromatic region, Alkyl: Similar shifts |
Interactive Data Table: Comparison of Isotopic Labeling for Amphetamine Internal Standards
| Internal Standard | Mass Shift (vs. Unlabeled) | Chromatographic Co-elution with Analyte | Comments |
| DL-Amphetamine-d5 | +5 | Partial Separation nih.gov | Deuterium (B1214612) labeling can sometimes lead to slight chromatographic separation from the unlabeled analyte. nih.gov |
| DL-Amphetamine-d8 | +8 | Partial Separation nih.gov | Greater deuterium substitution can increase chromatographic separation. nih.gov |
| DL-Amphetamine-d11 | +11 | Significant Separation nih.gov | Often baseline separated from the unlabeled analyte. |
| DL-Amphetamine-13C6 | +6 | Excellent Co-elution nih.gov | Considered a superior internal standard due to near-perfect co-elution, which better compensates for matrix effects in LC-MS analysis. nih.govresearchgate.net |
Chromatographic Purification Techniques for Labeled Amphetamine Hydrochlorides
Following the synthesis and isotopic labeling of amphetamine hydrochloride, rigorous purification is essential to isolate the target compound, this compound, from unreacted starting materials, byproducts, and unlabeled or partially labeled species. Chromatographic techniques are paramount in achieving the high degree of purity required for its use as an internal standard in quantitative analyses. The primary methods employed include High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, and ion-exchange chromatography.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of amphetamine and its isotopologues. Reversed-phase HPLC (RP-HPLC) is frequently utilized, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. In the case of amphetamine, a basic and slightly hydrophobic compound, mixed-mode chromatography combining reversed-phase and cation-exchange mechanisms can offer superior separation. ojp.gov This approach allows for the retention and separation of amphetamine from related impurities without the need for ion-pairing reagents. ojp.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) (ACN) mixed with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid (TFA)) to control pH and ionic strength, ensuring efficient separation and good peak shape. ojp.govconductscience.com
Chiral Chromatography: Since amphetamine possesses a chiral center, methods capable of separating its enantiomers (dextro- and levoamphetamine) are critical, especially when the starting material or synthesis route is not stereospecific. Chiral stationary phases (CSPs) are employed in HPLC systems to achieve this separation. For instance, polysaccharide-based chiral columns have demonstrated the ability to resolve amphetamine derivatives. core.ac.uk The choice of mobile phase, such as those containing acetonitrile versus methanol, can significantly influence the isotope effect and the resolution between the labeled and unlabeled compounds.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. conductscience.comphenomenex.com Amphetamine, which is a primary amine, is protonated and positively charged in acidic to neutral solutions. Therefore, cation-exchange chromatography is an effective purification method. uab.edu In this process, the sample is loaded onto a column with a negatively charged stationary phase. conductscience.com The positively charged amphetamine binds to the resin, while neutral and anionic impurities are washed away. conductscience.comphenomenex.com The purified compound is then eluted by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interaction between the amphetamine and the stationary phase. conductscience.comphenomenex.com
The following table summarizes various chromatographic conditions used for the analysis and purification of amphetamine and related compounds.
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application Note | Reference |
| Mixed-Mode HPLC | Coresep 100 (core-shell) | 30% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | UV (215 nm) | Analysis of amphetamine and related impurities without ion-pairing reagents. Retained by reversed-phase and cation-exchange. | ojp.gov |
| RP-HPLC-MS/MS | Nucleodur Sphinx RP | Gradient of 10 mM ammonium formate buffer and acetonitrile | MS/MS | Automated online SPE-LC-MS/MS method for high-throughput analysis in biological matrices. | conductscience.com |
| Chiral HPLC | Lux® 3µm AMP | Not specified | MS/MS | Separation of (R)- and (S)-enantiomers of amphetamine and methamphetamine. | core.ac.uk |
| Ion-Exchange | Cation-exchange resin (e.g., SCX) | Acidic buffer for binding; elution with higher salt concentration or pH change | UV, MS | Purification based on the positive charge of the protonated amine group. | phenomenex.comuab.edu |
Spectroscopic Validation of Isotopic Enrichment and Chemical Purity
After purification, the identity, chemical purity, and isotopic enrichment of this compound must be rigorously confirmed. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for this validation.
Mass Spectrometry (MS): Mass spectrometry is indispensable for verifying the successful incorporation of the six ¹³C atoms and for determining the isotopic purity of the compound. When coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides both retention time and mass-to-charge (m/z) ratio data, confirming the compound's identity with high specificity.
For this compound, the molecular weight is increased by six mass units compared to the unlabeled analogue due to the replacement of six ¹²C atoms with ¹³C atoms. High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, confirming the elemental composition. core.ac.uknih.gov Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments further corroborates the structure. The fragmentation of the ¹³C₆-labeled phenyl ring will result in fragment ions that are 6 Da heavier than the corresponding fragments from the unlabeled compound, providing definitive evidence of the label's location. ojp.govcore.ac.uknih.gov The relative abundances of the labeled and any residual unlabeled compound in the mass spectrum are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for unambiguous structure elucidation and purity assessment.
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. While the ¹H chemical shifts for this compound will be nearly identical to those of the unlabeled compound, the coupling patterns of the protons attached to or near the labeled phenyl ring will be altered due to one-bond and two-bond couplings to the ¹³C nuclei (¹J-CH and ²J-CH). This provides clear evidence of the labeling.
The table below presents key identifiers and predicted spectroscopic data for this compound.
| Parameter | Value / Description | Reference |
| Chemical Formula | ¹³C₆C₃H₁₃N · HCl | nih.gov |
| Labeled CAS Number | 2687960-27-4 | nih.gov |
| Molecular Weight | ~177.1 (as HCl salt) | nih.gov |
| Mass Spectrometry | Molecular ion peak (M+H)⁺ is 6 Da higher than the unlabeled compound. Fragmentation of the phenyl ring yields ions that are also 6 Da heavier. | core.ac.uknih.gov |
| ¹³C NMR (Predicted) | Signals for the six phenyl carbons are observed at characteristic aromatic chemical shifts (approx. 125-150 ppm), confirming label position. Side-chain carbons (Cα, Cβ, Cγ) appear at their typical aliphatic shifts. | libretexts.orghmdb.caoregonstate.edu |
Principles of Isotope Dilution Mass Spectrometry Idms with Dl Amphetamine 13c6 Hydrochloride
Theoretical Basis of Internal Standards in Quantitative Analysis
The fundamental principle behind the use of an internal standard is to correct for variations that can occur during sample preparation and analysis. These variations can include sample loss during extraction, inconsistencies in instrument response, and matrix effects. An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process.
Stable Isotope Labeled Internal Standards (SILIS), such as DL-Amphetamine-13C6 Hydrochloride, are considered the "gold standard" for quantitative analysis using mass spectrometry. nih.gov Because SILIS have nearly identical physicochemical properties to their native counterparts, they can effectively compensate for variations in the analytical procedure. nih.gov The use of a SILIS allows for the correction of both systematic and random errors that may be introduced during sample handling, extraction, and instrumental analysis, thereby significantly enhancing the accuracy and precision of the measurement.
The accuracy of an analytical method refers to the closeness of a measured value to the true value, while precision refers to the closeness of repeated measurements to each other. By accounting for procedural inconsistencies, SILIS help to ensure that the final calculated concentration is a true and reproducible representation of the analyte's concentration in the original sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantitative analysis. However, it is susceptible to a phenomenon known as "matrix effects." Matrix effects occur when co-eluting compounds from the sample matrix (e.g., blood, urine, or tissue) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.
Ion suppression is a common matrix effect where the presence of other molecules reduces the efficiency of ionization for the analyte of interest. This can lead to an underestimation of the analyte's concentration. Stable isotope-labeled internal standards are instrumental in mitigating these effects. Because the SILIS is structurally and chemically almost identical to the native analyte, it experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced by matrix effects is effectively canceled out, leading to a more accurate and reliable result.
Comparative Analysis of Isotopic Labeling Strategies in Analytical Chemistry
The choice of isotope for labeling an internal standard is a critical consideration. The most common stable isotopes used in analytical chemistry are deuterium (B1214612) (²H) and carbon-13 (¹³C). While both can be effective, there are significant advantages to using carbon-13 labeling, particularly for compounds like amphetamine.
Advantages of Carbon-13 Labeling Over Deuterium Labeling for DL-Amphetamine Analytical Standards
For DL-Amphetamine analytical standards, carbon-13 labeling, as seen in this compound, offers distinct advantages over deuterium labeling. These advantages are primarily related to the closer physicochemical similarity between the ¹³C-labeled and native compounds compared to their deuterated counterparts.
A critical requirement for an effective internal standard is that it co-elutes with the native analyte during chromatographic separation. This means they should have the same retention time. Research has consistently shown that ¹³C-labeled compounds, including ¹³C₆-amphetamine, exhibit virtually identical elution behavior to their unlabeled (native) counterparts in both Gas Chromatography (GC) and Liquid Chromatography (LC). researchgate.net
In contrast, deuterium-labeled compounds can exhibit a phenomenon known as the "isotope effect," which can cause them to have slightly different retention times than the native analyte. nih.gov This chromatographic separation between the analyte and the deuterated internal standard can compromise the ability of the internal standard to accurately compensate for matrix effects that are highly dependent on the precise elution time. Studies have demonstrated that the chromatographic resolution between amphetamine and its deuterated analogues increases with the number of deuterium substitutes. nih.gov
| Internal Standard | Chromatographic Behavior vs. Native Amphetamine | Implication for Analytical Accuracy |
|---|---|---|
| This compound | Co-elutes perfectly | Excellent compensation for matrix effects and ion suppression |
| Deuterium-Labeled Amphetamine (e.g., d3, d5, d8) | May exhibit partial or complete chromatographic separation | Potential for inaccurate compensation of matrix effects, leading to reduced accuracy and precision |
The response factor in mass spectrometry relates the signal intensity to the concentration of the analyte. An ideal internal standard should have a response factor that is identical or highly consistent with that of the native analyte under varying instrument conditions. Due to their near-identical chemical and physical properties, ¹³C-labeled internal standards like this compound demonstrate consistent response factors relative to the unlabeled amphetamine.
Deuterium-labeled standards, on the other hand, can sometimes exhibit different fragmentation patterns or ionization efficiencies compared to the native compound, which can lead to variability in the response factor ratio. This can introduce a bias in the quantitative results. The chemical stability of the carbon-13 label also prevents isotopic exchange (H/D exchange) that can sometimes occur with deuterium labels, further ensuring the integrity and reliability of the internal standard throughout the analytical process.
| Property | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling |
|---|---|---|
| Chromatographic Co-elution with Native Analyte | Excellent (Identical Retention Time) | Variable (Potential for Isotope Effect causing separation) |
| Response Factor Consistency | High | Can be variable |
| Isotopic Stability | Highly Stable | Potential for H/D exchange |
| Overall Suitability as an Internal Standard for Amphetamine | Superior | Good, but with limitations |
Mitigation of Isotopic Exchange Risks with Carbon-13 Labeling
In isotope dilution mass spectrometry (IDMS), the stability of the isotopic label is paramount for accurate quantification. The internal standard must be chemically identical to the analyte and must not lose its isotopic label during sample preparation or analysis. This compound offers significant advantages in this regard due to the inherent stability of the carbon-13 (¹³C) isotopes incorporated into the phenyl ring of the amphetamine molecule.
The six ¹³C atoms are integrated into the core carbon skeleton of the molecule, forming strong, stable covalent bonds. Unlike some other isotopes, such as deuterium (²H), which can be susceptible to back-exchange with protons from the solvent or matrix under certain pH or temperature conditions, carbon-13 labels are not prone to such isotopic exchange. This chemical inertness ensures that the mass distinction between the labeled internal standard and the native analyte is maintained throughout the analytical process, from sample extraction to ionization and detection. This stability is critical for preserving the integrity of the isotope ratio measurement, which is the foundation of the IDMS method.
Considerations for Natural Abundance of Carbon-13 in Analytical Background
While ¹³C is a stable isotope, it is also naturally occurring. The natural abundance of ¹³C is approximately 1.1% of all carbon. nih.gov This means that any sample containing unlabeled amphetamine will also contain a small population of amphetamine molecules that naturally incorporate one or more ¹³C atoms. This gives rise to a predictable pattern of isotopologues in the mass spectrum (e.g., M+1, M+2 peaks).
When performing IDMS analysis, it is crucial to account for the contribution of these naturally occurring ¹³C isotopologues from the analyte to the signal of the ¹³C-labeled internal standard, and vice-versa. For DL-Amphetamine-13C6, the mass is 6 Daltons (Da) higher than the monoisotopic mass of the unlabeled analyte. The analytical method must be designed to prevent "crosstalk" between the mass channels monitored for the analyte and the internal standard.
The potential for quantitative error arises if the isotopic distribution of the analyte overlaps with the signal of the standard. researchgate.net For example, the M+6 peak of the native amphetamine could potentially contribute to the signal of the Amphetamine-¹³C6 standard. However, the natural abundance of molecules with six ¹³C atoms is exceedingly low, making this specific interference negligible in most cases. The more significant consideration is the contribution of the M-1 or M-2 isotopologues of the standard (due to incomplete ¹³C labeling) to the analyte's signal. Therefore, the isotopic purity of the internal standard is a critical parameter. Careful selection of precursor and product ions for selected reaction monitoring (SRM) in MS/MS can effectively eliminate this potential for interference, ensuring that the measured signals are unique to the analyte and the internal standard.
Table 2: Isotopic Considerations in Amphetamine Mass Spectrometry
| Compound | Monoisotopic Mass (Approx.) | Key Isotopologue Considerations |
|---|---|---|
| Amphetamine | 135.1 Da | Has a natural M+1 peak at ~136.1 Da due to the ~1.1% natural abundance of ¹³C. The probability of higher mass isotopologues (M+2, M+3, etc.) decreases significantly. |
| DL-Amphetamine-13C6 | 141.1 Da | The signal for this standard is well separated from the primary analyte signal. The isotopic purity of the standard must be high to prevent its lower mass isotopologues from interfering with the analyte's signal. |
Forensic Analytical Chemistry
In the realm of forensic science, the accurate identification and quantification of controlled substances are paramount. This compound plays a pivotal role in ensuring the reliability and defensibility of analytical results.
Stable isotope-labeled internal standards (SIL-ISs) are crucial for the accurate quantification of drugs like amphetamine in complex biological matrices such as blood, urine, oral fluid, and hair. nih.govjfda-online.com this compound is particularly effective when used with analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.com The use of an isotopic analog as an internal standard is a well-established practice to achieve accurate quantitation. oup.com
The fundamental principle involves adding a known quantity of the labeled standard to a biological sample before extraction and analysis. nih.gov Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte (amphetamine), it experiences similar losses during sample preparation and similar ionization effects in the mass spectrometer. nih.govalfa-chemistry.com By comparing the mass spectrometric response of the analyte to that of the internal standard, analysts can accurately calculate the concentration of the drug in the original sample. oup.com
Studies have shown that ¹³C-labeled standards, such as DL-Amphetamine-13C6, are often superior to deuterium (²H)-labeled standards. nih.gov This superiority stems from the fact that ¹³C-labeled compounds are more likely to co-elute chromatographically with the unlabeled analyte. nih.gov Deuterated standards can sometimes exhibit slightly different retention times, which can affect the accuracy of quantification. nih.gov The use of ¹³C-labeled standards minimizes these isotopic effects, leading to more reliable results. nih.gov For instance, one study found that all ¹³C₆-labeled amphetamines co-eluted with their corresponding analytes, unlike some deuterium-labeled variants. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Amphetamine | 136.1 | 119.1 | 91.1 | 12 |
| ¹³C₆-Amphetamine | 142.1 | 125.1 | 97.1 | 12 |
Impurity profiling is a critical forensic tool used to establish links between different drug seizures, identify manufacturing methods, and trace distribution networks. ukm.myresearchgate.net Illicitly synthesized amphetamine often contains impurities, including starting materials, intermediates, and by-products specific to the synthetic route used. unodc.org For example, the presence of 4-methyl-5-phenylpyrimidine and N-formylamphetamine is indicative of the Leuckart synthesis route, which uses 1-phenyl-2-propanone (P-2-P) as a precursor. ukm.myunodc.org
Stable isotope analysis, including isotope ratio mass spectrometry (IRMS), can provide additional information for source attribution. phfscience.nznih.gov While IRMS typically measures natural isotopic abundances, the principles of using labeled standards for accurate quantification are foundational to the analytical methods (like GC-MS) employed to identify and quantify these route-specific impurities. ukm.my By creating a chemical fingerprint of a seized sample, forensic chemists can compare it to other samples to determine if they share a common origin. ukm.my The use of harmonized analytical methods, validated with appropriate standards, is crucial for comparing impurity profiles across different laboratories and jurisdictions. ukm.myresearchgate.net
Amphetamine exists as two enantiomers (mirror-image isomers): (S)-amphetamine (dextroamphetamine) and (R)-amphetamine (levoamphetamine). nih.gov These enantiomers have different potencies; the (S)-enantiomer is a more potent central nervous system stimulant. nih.gov Medically prescribed amphetamine is often enantiomerically pure (S)-amphetamine, whereas illicitly produced amphetamine is typically a racemic mixture (containing equal amounts of both enantiomers). nih.gov Therefore, distinguishing between the enantiomers is crucial in forensic toxicology to differentiate between legitimate therapeutic use and illicit abuse. nih.govsigmaaldrich.com
Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is used to separate the enantiomers. sigmaaldrich.comgoogle.com When coupled with mass spectrometry (LC-MS/MS), this technique allows for the individual quantification of (R)- and (S)-amphetamine. nih.govnih.gov The use of a racemic isotopically labeled internal standard, such as this compound, is essential for this analysis. nih.gov The labeled standard helps to accurately quantify each enantiomer separately, ensuring the reliability of the results which can be critical in legal proceedings. nih.govsciex.com
| Source | Typical (S)-Amphetamine Content | Typical (R)-Amphetamine Content | Indication |
|---|---|---|---|
| Illicit/Recreational Use | ~50% | ~50% | Racemic Mixture nih.gov |
| Medical/Therapeutic Use | >99% | <1% | Enantiomerically Pure (S)-amphetamine nih.gov |
Metabolic Research and Pathway Tracing
Stable isotope tracers are powerful tools for investigating the fate of drugs within biological systems. By replacing certain atoms with their heavier, non-radioactive isotopes, researchers can track a molecule through complex metabolic processes. nih.gov
Understanding how a drug is metabolized is fundamental to pharmacology and toxicology. Stable isotope labeling is a key technique for tracing the metabolic fate of compounds like amphetamine. metsol.com When a labeled drug such as ¹³C₆-amphetamine is administered to a non-human biological system (e.g., in animal studies or in vitro models), its journey through the body can be monitored by detecting the labeled metabolites. nih.gov
Mass spectrometry is used to identify metabolites containing the ¹³C₆-phenyl ring, distinguishing them from endogenous compounds. nih.gov This allows researchers to definitively map the metabolic pathways. The primary metabolic routes for amphetamine include oxidative deamination and aromatic hydroxylation, which are mainly catalyzed by the enzyme CYP2D6. researchgate.net This process leads to metabolites such as 4-hydroxyamphetamine. researchgate.net By tracking the labeled compound, scientists can gain detailed insights into how the drug is transformed, which can help in understanding its mechanism of action and potential for drug-drug interactions.
Isotope tracers are invaluable for pharmacokinetic (PK) studies, which examine a drug's absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.comnih.gov These studies are essential for determining parameters like bioavailability, clearance rate, and elimination half-life. nih.gov
A significant advantage of using stable isotope-labeled drugs is the ability to conduct kinetic studies in subjects who are already receiving the same unlabeled drug as part of ongoing therapy. nih.gov By administering a single dose of the labeled drug, researchers can differentiate the tracer dose from the maintenance dose and accurately determine the drug's current pharmacokinetic profile without interrupting treatment. nih.gov This "tracer" methodology provides precise data on how a drug behaves in a biological system over time. wiley.comnih.gov The analysis of samples collected at various time points allows for the construction of concentration-time curves, from which key kinetic parameters can be calculated, providing a deeper understanding of the drug's behavior in the body. wiley.com
Unveiling the Role of this compound in Advanced Scientific Research
The stable isotope-labeled compound, this compound, serves as a critical tool in a multitude of specialized scientific disciplines. Its unique properties enable researchers to conduct highly precise and detailed investigations in metabolomics, neuropharmacology, and pharmaceutical research and development. This article elucidates the specific applications and methodologies where this compound is instrumental, adhering to a focused exploration of its scientific utility.
Future Directions and Emerging Research Avenues
Expansion of Commercially Available 13C-Labeled Amphetamine Analogs and Internal Standards
The demand for high-quality, reliable internal standards for the quantitative analysis of amphetamines and their ever-growing list of analogs is on the rise. This has spurred the expansion of commercially available 13C-labeled standards, moving beyond just amphetamine to include a wider array of related substances.
Historically, deuterated standards (where hydrogen atoms are replaced with deuterium) were more common. However, research has consistently demonstrated the superiority of 13C-labeled compounds. nih.gov A key advantage is the co-elution of the 13C-labeled standard with the unlabeled analyte during chromatographic separation. the-ltg.org This is often not the case with deuterated standards, which can exhibit slight differences in retention time, a phenomenon known as the "isotope effect." nih.gov This co-elution is crucial for accurately compensating for matrix effects, such as ion suppression in mass spectrometry, which can significantly impact the accuracy of quantification. the-ltg.org Studies have shown that because 13C-amphetamine is the only internal standard that perfectly co-elutes with amphetamine, it is uniquely capable of correcting for all ion suppression, resulting in a linear calibration curve over a wide range of concentrations. the-ltg.org
In response to the clear analytical benefits, companies specializing in reference standards, such as Cambridge Isotope Laboratories and Chiron, now offer an expanding catalog of 13C-labeled amphetamine analogs. the-ltg.orgisotope.com This includes not only DL-Amphetamine-13C6 Hydrochloride but also 13C-labeled versions of methamphetamine, 3,4-methylenedioxyamphetamine (MDA), and 3,4-methylenedioxymethamphetamine (MDMA). the-ltg.org The availability of these standards is a significant step forward for forensic toxicology, clinical chemistry, and pharmaceutical research, enabling more robust and reliable quantification of a broader range of amphetamine-type stimulants.
Table 1: Commercially Available 13C-Labeled Amphetamine Analogs
| Compound Name | Labeled Position |
| This compound | ring-13C6 |
| DL-Methamphetamine-13C6 Hydrochloride | ring-13C6 |
| (±)-MDMA-13C6 | ring-13C6 |
| MDA-13C6 | ring-13C6 |
Advancements in Mass Spectrometry Techniques for Enhanced Isotopic Analysis
The full potential of stable isotope-labeled compounds like this compound is unlocked through parallel advancements in mass spectrometry (MS). The development of high-resolution mass spectrometry (HRMS) techniques has been particularly impactful, offering unprecedented levels of detail in isotopic analysis.
Two leading HRMS technologies, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-based mass spectrometry, have revolutionized the field. These instruments provide significantly higher resolving power and mass accuracy compared to traditional quadrupole mass spectrometers. This allows for the clear differentiation of the 13C-labeled internal standard from the unlabeled analyte, even when their mass difference is small. The high resolution of FT-ICR-MS, for instance, is so powerful that each revolution of an ion in the analyzer provides an additional point of measurement, leading to exceptional resolution. frontiersin.org
For the analysis of amphetamines, HRMS offers several advantages. It improves the limits of detection by effectively eliminating biological background noise. nih.gov Furthermore, the high mass accuracy of instruments like the Q Exactive Focus hybrid quadrupole-Orbitrap mass spectrometer allows for confident identification and quantification of a wide range of drugs of abuse, including amphetamines, in complex matrices like whole blood. acanthusresearch.com This technology enables both screening for a broad range of compounds and targeted quantification within a single analytical run. lgcstandards.com The ability to perform parallel reaction monitoring (PRM) on Orbitrap instruments further enhances specificity by selecting a precursor ion and analyzing its fragmentation pattern at high resolution. lgcstandards.com These advancements are paving the way for more sensitive, specific, and comprehensive analysis of isotopically labeled compounds in various research and diagnostic settings.
Integration of Multi-Omics Approaches with Isotopic Tracing for Holistic Biological Insights
The next frontier in understanding the biological impact of substances like amphetamine lies in the integration of isotopic tracing with multi-omics approaches. "Omics" disciplines, such as metabolomics (the study of metabolites), proteomics (the study of proteins), and transcriptomics (the study of RNA transcripts), provide a snapshot of the molecular landscape of a biological system. When combined with stable isotope labeling, these approaches can reveal not just the static state, but the dynamic flow of molecules through metabolic pathways.
Isotope labeling, particularly with 13C, is a powerful tool in metabolomics for tracing the fate of a molecule and understanding its metabolic transformations. nih.gov By introducing a 13C-labeled compound like DL-Amphetamine-13C6, researchers can track its metabolism and its influence on various metabolic pathways. A metabolomics study on methamphetamine exposure, for example, identified significant alterations in energy metabolism, neurotransmitter biosynthesis, and oxidative stress pathways. nih.gov
The true power, however, comes from integrating these metabolomic findings with other omics data. For instance, by combining metabolomic and proteomic analyses, researchers can connect changes in metabolite levels with alterations in the expression of enzymes and other proteins that govern those metabolic pathways. nih.gov This integrated approach can provide a more holistic understanding of the cellular response to a substance. For example, an increase in a particular metabolite, as identified through 13C tracing, could be correlated with the upregulation of a specific enzyme, as identified through proteomics. This provides a much stronger and more complete picture of the biological mechanism at play.
While studies fully integrating multi-omics with 13C-labeled amphetamine tracing are still emerging, the foundational techniques are well-established. Such research holds the promise of moving beyond simple quantification to a deeper, systems-level understanding of the multifaceted biological effects of amphetamines, potentially revealing new biomarkers for exposure and novel targets for therapeutic intervention.
Q & A
Basic Research Questions
Q. How is DL-Amphetamine-<sup>13</sup>C6 Hydrochloride synthesized, and what analytical techniques validate isotopic incorporation?
- Methodology : Synthesis typically involves incorporating <sup>13</sup>C isotopes into the amphetamine backbone via isotopically labeled precursors (e.g., benzaldehyde-<sup>13</sup>C). Reactions are optimized under controlled pH and temperature to ensure regioselective labeling. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC), while isotopic enrichment is confirmed via mass spectrometry (MS) to detect <sup>13</sup>C6 incorporation .
- Key Data : MS analysis should show a +6 Da shift in molecular ion peaks compared to non-labeled amphetamine.
Q. What safety protocols are essential for handling DL-Amphetamine-<sup>13</sup>C6 Hydrochloride in laboratory settings?
- Methodology : Follow Schedule II regulatory guidelines (U.S. Controlled Substances Act). Use fume hoods for weighing and synthesis, and store at -20°C to maintain stability. First-aid measures include immediate decontamination of exposed skin/eyes and medical observation for 48 hours post-exposure due to delayed neurotoxic symptoms .
- Key Data : Stability ≥5 years at -20°C; ≥98% purity required for research use .
How is the purity of DL-Amphetamine-<sup>13</sup>C6</sup> Hydrochloride assessed during quality control?
- Methodology : Use thin-layer chromatography (TLC) with silica gel plates and mobile phases like chloroform:methanol:acetic acid (13:9:4). Compare test substance spots (30 mg/mL) against reference standards (0.3 mg/mL). Post-development, spray with ferric chloride/potassium ferricyanide to detect impurities ≤0.1% .
- Key Data : Acceptable limits: ≤3 impurity spots, sulfated ash ≤1.0 mg/g .
Advanced Research Questions
Q. How do researchers resolve discrepancies in metabolic pathway data between isotope-labeled and non-labeled amphetamines?
- Methodology : Conduct parallel in vitro assays (e.g., liver microsomes) using both <sup>13</sup>C6-labeled and unlabeled compounds. Use tandem MS (LC-MS/MS) to track isotopic patterns in metabolites. Normalize data against internal standards (e.g., deuterated analogs) to distinguish artifacts from true metabolic differences .
- Key Challenge : Isotope effects may alter enzyme kinetics; control for this via kinetic isotope effect (KIE) studies .
Q. What methodologies quantify enantiomeric differences in DL-Amphetamine-<sup>13</sup>C6 Hydrochloride’s neurotoxic effects?
- Methodology : Separate enantiomers via chiral HPLC (e.g., using a cellulose-based column). Compare neurotoxicity in neuronal cell cultures using viability assays (MTT, LDH release). Advanced studies may employ <sup>13</sup>C-NMR to map metabolic flux differences between enantiomers .
- Key Data : (+)-Methamphetamine (active enantiomer) shows 5–10× higher dopamine depletion in rodent models .
Q. How can researchers design isotope dilution assays (IDAs) to quantify trace amphetamine metabolites in complex matrices?
- Methodology : Spike biological samples (e.g., plasma) with <sup>13</sup>C6-amphetamine as an internal standard. Extract metabolites via solid-phase extraction (SPE) and analyze via LC-MS/MS. Use calibration curves to correct for matrix effects and validate with precision (CV <15%) and accuracy (80–120%) thresholds .
- Key Challenge : Optimize SPE conditions (pH, solvent polarity) to recover polar metabolites (e.g., hydroxyamphetamine) .
Contradictions and Mitigation
- Evidence Conflict : Synthesis protocols in emphasize isotopic precursor optimization, while focuses on chiral resolution. Researchers should prioritize precursor purity for isotopic studies and chiral columns for enantiomer-specific assays.
- Safety vs. Stability : While recommends -20°C storage, notes delayed neurotoxicity risks. Mitigate by combining cold storage with real-time stability monitoring via accelerated degradation studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
